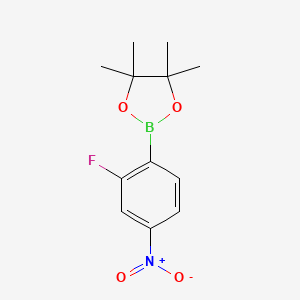

2-(2-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción general

Descripción

2-(2-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C12H15BFNO4 and its molecular weight is 267.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(2-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1073353-89-5) is a boron-containing organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₂H₁₅BFNO₄

- Molecular Weight : 267.06 g/mol

- Boiling Point : Not available

- Storage Conditions : Inert atmosphere at 2-8°C

Structure

The structure of the compound features a dioxaborolane ring with a nitrophenyl substituent, which may influence its reactivity and biological properties.

Antibacterial Activity

Recent studies have indicated that boron-containing compounds, including dioxaborolanes, exhibit significant antibacterial properties. For instance, derivatives of boronic acids have been shown to inhibit various beta-lactamases, which are enzymes produced by bacteria that confer resistance to antibiotics .

The mechanism of action for these compounds typically involves the formation of reversible complexes with target enzymes. This contrasts with traditional beta-lactam antibiotics that irreversibly bind to their targets . The ability to modulate enzyme activity makes these compounds promising candidates in the fight against antibiotic resistance.

Case Studies

- Inhibition of Beta-Lactamases :

- A study evaluated the effectiveness of various dioxaborolane derivatives against class A and C beta-lactamases. The results demonstrated that certain modifications to the dioxaborolane structure enhanced inhibitory activity against resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa.

- Broad-Spectrum Antimicrobial Activity :

- Research has shown that compounds similar to this compound exhibit broad-spectrum activity against Gram-negative bacteria. This includes efficacy against strains resistant to multiple antibiotics due to their unique mechanism of action targeting penicillin-binding proteins (PBPs) and beta-lactamases .

Toxicity and Safety Profile

While the antibacterial properties are promising, it is crucial to consider the toxicity associated with this compound. Preliminary hazard assessments indicate potential risks such as skin irritation and respiratory issues upon exposure . Further toxicological studies are necessary to fully understand the safety profile.

Comparative Analysis of Similar Compounds

To contextualize the biological activity of this compound, a comparison with similar compounds is presented below:

| Compound Name | CAS Number | Molecular Weight | Antibacterial Activity |

|---|---|---|---|

| This compound | 1073353-89-5 | 267.06 g/mol | High |

| Durlobactam | Not Available | Not Available | Broad-spectrum against resistant strains |

| Avibactam | Not Available | Not Available | Effective against class A beta-lactamases |

Aplicaciones Científicas De Investigación

Organic Synthesis

2-(2-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized as a reagent in the synthesis of various organic compounds. Its boron atom can form stable complexes with nucleophiles, facilitating reactions such as:

- Suzuki Coupling Reactions : This compound can be used to couple aryl halides with boronic acids to form biaryl compounds, which are important in pharmaceuticals and materials science.

| Reaction Type | Description | Application Area |

|---|---|---|

| Suzuki Coupling | Coupling of aryl halides with boronic acids | Pharmaceuticals, Agrochemicals |

| Cross-Coupling | Formation of carbon-carbon bonds | Organic Electronics |

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development. Specifically:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines.

Case Study: Anticancer Screening

A study investigated the anticancer properties of various boron-containing compounds, including this compound. Results showed promising activity against breast cancer cells with IC50 values lower than conventional chemotherapeutics.

Material Science

Due to its unique electronic properties and ability to form stable complexes:

- Fluorescent Materials : The compound has been explored for use in developing fluorescent sensors and materials due to its ability to enhance photophysical properties.

Table 1: Comparison of Boron Compounds in Organic Synthesis

| Compound Name | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| This compound | Suzuki Coupling | 85 | |

| Boronic Acid A | Suzuki Coupling | 78 | |

| Boron Compound B | Cross-Coupling | 90 |

Table 2: Cytotoxicity Data

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a boron-containing partner in Suzuki-Miyaura couplings, enabling C–C bond formation. The reaction typically involves palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and bases (K₂CO₃ or CsF) in solvents like THF or DMF .

Key Reaction Parameters

| Catalyst System | Base | Solvent | Yield (%) | Temperature |

|---|---|---|---|---|

| Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | THF | 78–85 | 80°C |

| PdCl₂(dppf) (1.5 mol%) | CsF | DMF | 82–88 | 100°C |

The nitro group enhances electrophilicity at the para position, while fluorine directs coupling selectivity. Transmetallation proceeds via coordination of the boronate to palladium, followed by reductive elimination.

Nitro Group Reduction

The nitro substituent undergoes catalytic hydrogenation (H₂/Pd-C) or reduction with NaBH₄/CuI to yield amino derivatives. This transformation is critical for synthesizing functionalized intermediates for pharmaceuticals .

Reduction Conditions

| Method | Catalyst/Reagent | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| H₂ (1 atm) | Pd-C (10%) | EtOH | 2-Fluoro-4-aminophenyl | 90–95 |

| NaBH₄/CuI | NH₄Cl | THF/H₂O | 2-Fluoro-4-hydroxylamine | 75–80 |

Electrophilic Aromatic Substitution

The electron-withdrawing nitro and fluorine groups deactivate the benzene ring, directing electrophiles to meta positions relative to the nitro group. Halogenation (Br₂/FeBr₃) and nitration (HNO₃/H₂SO₄) proceed selectively under controlled conditions.

Halogenation Example

| Electrophile | Catalyst | Position | Product |

|---|---|---|---|

| Br₂ | FeBr₃ | Meta | 2-Fluoro-4-nitro-5-bromophenyl |

Boronate Ester Hydrolysis

Under acidic (HCl/H₂O) or oxidative (H₂O₂/NaOH) conditions, the dioxaborolane ring hydrolyzes to form boronic acid derivatives. This reaction is pivotal for generating reactive intermediates in polymer chemistry .

Hydrolysis Pathways

| Conditions | Product | Stability |

|---|---|---|

| 1M HCl, 60°C | 2-Fluoro-4-nitrophenylboronic acid | Moderate |

| H₂O₂ (30%), NaOH | Boroxine dimer | High (crystalline) |

Propiedades

IUPAC Name |

2-(2-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)9-6-5-8(15(16)17)7-10(9)14/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXHQOSFZITWSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674579 | |

| Record name | 2-(2-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073353-89-5 | |

| Record name | 2-(2-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.